Verticillin A versus Verticillin D: Differential In Vivo Hepatic Toxicity Profiles
In a head-to-head comparative study evaluating verticillin A and verticillin D in an OVCAR8 xenograft model, both compounds exhibited comparable in vitro nanomolar cytotoxic activity and reduced tumor burden in vivo. However, verticillin D induced observable liver toxicity in treated mice, whereas verticillin A administered intraperitoneally did not produce detectable hepatotoxicity under identical conditions [1]. This differential toxicity profile represents a critical differentiator for in vivo research applications.
| Evidence Dimension | In vivo hepatic toxicity |
|---|---|
| Target Compound Data | No observed liver toxicity (verticillin A, IP administration) |
| Comparator Or Baseline | Verticillin D: displayed signs of liver toxicity in mice |
| Quantified Difference | Qualitative toxicity difference: verticillin D toxic, verticillin A non-toxic under optimized IP delivery |
| Conditions | OVCAR8 HGSOC peritoneal xenograft model; IP administration |
Why This Matters
Procurement of verticillin A rather than verticillin D is indicated for in vivo efficacy studies requiring minimized hepatotoxicity without formulation optimization.
- [1] Al Subeh, Z. Y., Amrine, C. S. M., Huntsman, A. C., Doyle, M. G., Burdette, J. E., Pearce, C. J., Fuchs, J. R., & Oberlies, N. H. (2023). Exploration of Verticillins in High-Grade Serous Ovarian Cancer and Evaluation of Multiple Formulations in Preclinical In Vitro and In Vivo Models. Molecular Pharmaceutics, 20(6), 3049–3059. DOI: 10.1021/acs.molpharmaceut.3c00069 View Source
